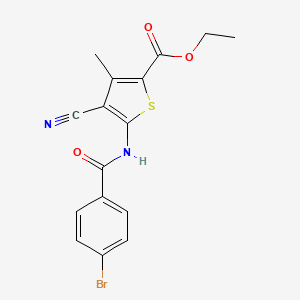

Ethyl 5-(4-bromobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(4-bromobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a 4-bromobenzamido substituent at the 5-position, a cyano group at the 4-position, and a methyl group at the 3-position of the thiophene ring. The ethyl ester at the 2-position enhances solubility and modulates electronic properties. This compound is synthesized via a two-step process: (1) formation of the acyl chloride intermediate from 4-bromobenzoic acid using oxalyl chloride and catalytic DMF, and (2) coupling with the amine group of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in the presence of triethylamine . The structural features of this compound, particularly the electron-withdrawing 4-bromobenzamido and cyano groups, influence its physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H13BrN2O3S |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C16H13BrN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-4-6-11(17)7-5-10/h4-7H,3H2,1-2H3,(H,19,20) |

InChI Key |

UJAXTNZZQUUWAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the cyano and methyl groups. The bromobenzoyl group is then attached through a coupling reaction, and finally, the ethyl ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(4-bromobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form strong interactions with active sites, while the cyano and ester groups can modulate the compound’s overall reactivity and binding affinity. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key analogues include nicotinamide- and benzamido-substituted thiophene derivatives. The 4-bromobenzamido group in the target compound distinguishes it from nicotinamide-based analogues (e.g., compounds 4a–4d in ), which feature substituted pyridine rings. For example:

- 4a: Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate

- 4b: Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate

The replacement of the pyridine ring (nicotinamido) with a benzene ring (benzamido) alters the electronic environment, steric bulk, and hydrogen-bonding capacity, impacting reactivity and biological interactions .

Physical Properties

Decomposition temperatures and solubility vary with substituents:

The higher decomposition temperature of 4c (>231°C) correlates with increased bromination, suggesting that the target compound’s 4-bromobenzamido group may confer similar thermal stability .

Spectral Data (NMR and MS)

The 4-bromobenzamido group in the target compound is expected to produce distinct aromatic proton signals in the 7.5–8.5 ppm range (para-substituted benzene), contrasting with pyridine-derived protons in nicotinamido analogues (e.g., 8.44–8.86 ppm for pyridine-H in 4a–4d ) . For example:

- 4a : Pyridine-H at δ 8.77 (s, 1H)

- 4b : Pyridine-H at δ 8.44 (s, 1H)

- Target compound : Benzene-H likely near δ 7.6–7.8 (d, 2H, J = 8.4 Hz) and δ 7.5 (d, 2H, J = 8.4 Hz) for the 4-bromophenyl group.

Mass spectrometry data for the target compound would show a molecular ion peak consistent with C17H14BrN3O3S (exact mass ~428.0), differing from 4a (Cl-substituted, [M-H]<sup>−</sup> at m/z 387.0324) .

Biological Activity

Ethyl 5-(4-bromobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The structure of this compound is characterized by the following components:

- Thiophene Ring : A five-membered heterocyclic compound containing sulfur.

- Bromobenzamido Group : A benzamide derivative that enhances biological interactions.

- Cyano Group : A nitrile functional group that may contribute to the compound's reactivity and biological activity.

The IUPAC name for this compound is ethyl 5-(4-bromobenzoylamino)-4-cyano-3-methylthiophene-2-carboxylate.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, studies indicate that compounds with thiophene rings exhibit inhibitory effects on Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt cellular membranes or inhibit essential enzymatic pathways .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiophene derivatives. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity positions it as a candidate for developing anti-inflammatory drugs.

Anticancer Properties

Recent investigations into the anticancer properties of thiophene derivatives suggest that this compound could induce apoptosis in cancer cells. The presence of the bromobenzamido group may enhance its interaction with specific cancer cell receptors, leading to increased cytotoxicity .

The mechanism of action for this compound likely involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Interaction : Binding to specific receptors can modulate signaling pathways related to cell survival and proliferation.

- Oxidative Stress Induction : It may increase oxidative stress within cells, leading to apoptosis in cancerous cells.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate | Structure | Antimicrobial, anti-inflammatory |

| Ethyl 5-(4-tert-butylbenzamido)-4-cyano-3-methylthiophene-2-carboxylate | Structure | Anticancer, enzyme inhibition |

Case Studies

Several studies have explored the biological activity of thiophene derivatives:

- Study on Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : Another study indicated that a related thiophene compound reduced inflammation in murine models by downregulating TNF-alpha levels .

- Anticancer Evaluation : Research showed that certain thiophene derivatives could induce cell cycle arrest in cancer cells, suggesting potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.